

Total Synthesis of (-)-Azaspirene: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name:	Azaspirene
CAS No.:	461644-34-8
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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of (-)-**Azaspirene**, a potent angiogenesis inhibitor. This guide focuses on the synthetic strategies developed by the research groups of Hayashi and Han, offering a comparative overview of their methodologies.

(-)-**Azaspirene** is a fungal metabolite that has garnered significant interest due to its unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core structure and its promising biological activity. It inhibits angiogenesis, a critical process in tumor growth and metastasis, by targeting the Raf-1 signaling pathway. The scarcity of the natural product has necessitated the development of efficient total syntheses to enable further biological investigation and potential therapeutic development.

Comparative Analysis of Synthetic Strategies

This document outlines two distinct and notable approaches to the synthesis of **Azaspirene**. The Hayashi synthesis is an asymmetric approach that establishes the absolute stereochemistry of (-)-**Azaspirene**. The Han synthesis provides a concise, six-step route to racemic (\pm)-**Azaspirene**.

Parameter	Hayashi Asymmetric Synthesis	Han Racemic Synthesis
Target Molecule	(-)-Azaspirene	(±)-Azaspirene
Chirality	Asymmetric	Racemic
Number of Steps	~16 steps	6 steps
Key Reactions	Sharpless Asymmetric Dihydroxylation, MgBr ₂ ·OEt ₂ -mediated Mukaiyama Aldol Reaction, NaH-promoted Intramolecular Cyclization	γ-Lactam Formation, Tandem Epoxidations
Overall Yield	Not explicitly stated in the primary communication	Not explicitly stated, but concise

Experimental Protocols

I. Asymmetric Total Synthesis of (-)-Azaspirene (Hayashi et al.)

This synthesis established the absolute stereochemistry of (-)-**Azaspirene** through a multi-step sequence featuring key stereoselective reactions.[1]

Key Experimental Steps:

1. Sharpless Asymmetric Dihydroxylation of Methyl 2-pentenoate:

- Protocol: To a solution of methyl 2-pentenoate (1.0 equiv) in a t-BuOH/H₂O (1:1) mixture, (DHQ)₂PHAL (0.01 equiv), K₃Fe(CN)₆ (3.0 equiv), and K₂CO₃ (3.0 equiv) are added. The reaction mixture is stirred at 0 °C until the starting material is consumed. The reaction is quenched with Na₂SO₃, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.
- Yield: 88% for the corresponding diol.[1]

- Enantiomeric Excess (ee): 95% ee after conversion to the acetal.[1]

2. MgBr₂·OEt₂-mediated Diastereoselective Mukaiyama Aldol Reaction:

- Protocol: To a solution of the silyl enol ether (1.0 equiv) and phenylpropargyl aldehyde (1.5 equiv) in CH₂Cl₂ at -78 °C, a solution of MgBr₂·OEt₂ (2.5 equiv) in CH₂Cl₂ is added dropwise. The reaction mixture is stirred at -78 °C for the specified time. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography.
- Note: This reaction demonstrated high diastereoselectivity, crucial for establishing the desired stereochemistry.[1]

3. NaH-promoted Intramolecular Cyclization:

- Protocol: To a solution of the alkynylamide precursor (1.0 equiv) in DMF at room temperature, NaH (60% dispersion in mineral oil, 1.2 equiv) is added portionwise. The mixture is stirred for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product, the Z-benzylidene γ-lactam, is purified by chromatography.
- Yield: 92% for the Z-isomer and 7% for the E-isomer.[1]

II. Six-Step Total Synthesis of (±)-Azaspirene (Han et al.)

This concise synthesis provides rapid access to the racemic form of **Azaspirene**, which is valuable for initial biological screening and further analogue synthesis.[2]

Key Experimental Steps:

1. γ-Lactam Formation from a Linear Precursor:

- Protocol: A solution of the linear amide precursor in a suitable solvent is treated with a base to effect cyclization. The specific base and solvent system are critical for achieving high yield.

- Note: This key step efficiently constructs the core γ -lactam ring of the **azaspirene** skeleton. [2]

2. Tandem Epoxidations of the γ -Lactam:

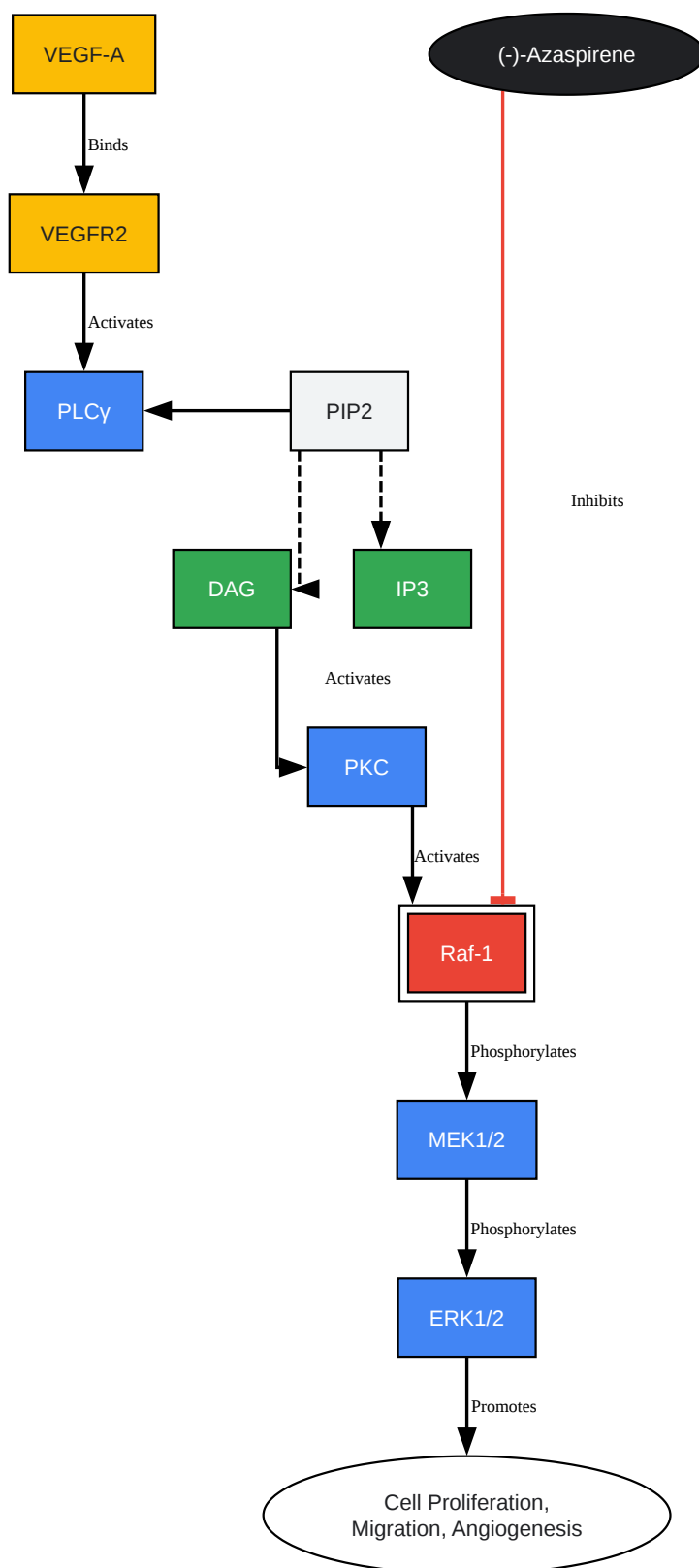
- Protocol: The γ -lactam intermediate is subjected to epoxidation conditions, typically using an oxidizing agent like m-CPBA, which leads to the formation of an α,β -epoxy- γ -hydroxy- γ -lactam intermediate.
- Note: This tandem reaction sequence introduces key oxygen functionalities present in the final natural product in a single operation.[2]

(Detailed, step-by-step protocols with specific reagent quantities for the Han synthesis are available in the supporting information of the original publication.)

Angiogenesis Inhibition by (-)-Azaspirene

(-)-**Azaspirene** exerts its anti-angiogenic effects by inhibiting the signaling pathway initiated by Vascular Endothelial Growth Factor (VEGF). Specifically, it blocks the activation of Raf-1, a key kinase in the MAPK/ERK cascade, which is crucial for endothelial cell proliferation and migration.

VEGF-Raf-1 Signaling Pathway



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Caption: VEGF-A mediated activation of the Raf-1 signaling pathway and its inhibition by (-)-**Azaspirene**.

Pathway Description:

- **VEGF-A Binding:** Vascular Endothelial Growth Factor A (VEGF-A) binds to its receptor, VEGFR2, on the surface of endothelial cells.
- **Receptor Activation:** This binding event causes the dimerization and autophosphorylation of VEGFR2, leading to its activation.
- **Downstream Signaling:** Activated VEGFR2 recruits and activates Phospholipase C gamma (PLC γ).
- **Second Messenger Production:** PLC γ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP $_2$) into two second messengers: diacylglycerol (DAG) and inositol trisphosphate (IP $_3$).
- **PKC Activation:** DAG activates Protein Kinase C (PKC).
- **Raf-1 Activation:** PKC, in turn, activates Raf-1, a crucial serine/threonine kinase.
- **MAPK Cascade:** Activated Raf-1 phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2.
- **Cellular Response:** Activated ERK1/2 translocates to the nucleus and regulates the transcription of genes involved in cell proliferation, migration, and survival, ultimately promoting angiogenesis.
- **Inhibition by (-)-Azaspirene:** (-)-**Azaspirene** specifically inhibits the activation of Raf-1, thereby blocking the entire downstream MAPK cascade and preventing the pro-angiogenic effects of VEGF.[3]

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